molecular formula C12H16N2O2 B13200131 5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B13200131
M. Wt: 220.27 g/mol
InChI Key: WBMZXGYLPIOXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one is a chemical compound known for its versatile applications in various fields of scientific research and industry. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a phenyl group substituted with two methyl groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group with methyl substitutions can be introduced through a Friedel-Crafts alkylation reaction, where the phenyl ring is alkylated with methyl groups in the presence of a Lewis acid catalyst.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, an amine, and a compound containing an active hydrogen atom react to form the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxazolidinone ring or the phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the aminomethyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazolidinone ring.

    Reduction: Reduced forms of the oxazolidinone ring or the phenyl group.

    Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.

Scientific Research Applications

5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The oxazolidinone ring and the aminomethyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: A related compound with a formamide group instead of the oxazolidinone ring.

    2,4-Dimethylphenyl isocyanate: Contains an isocyanate group and is used as a pharmaceutical intermediate.

    Amitraz Related Compound A: A compound with similar structural features used in the synthesis of amitraz, an insecticide.

Uniqueness

5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-(aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H16N2O2/c1-8-3-4-11(9(2)5-8)14-7-10(6-13)16-12(14)15/h3-5,10H,6-7,13H2,1-2H3

InChI Key

WBMZXGYLPIOXKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(OC2=O)CN)C

Origin of Product

United States

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